Antimalarial Potency: 5-Fluoroorotate vs. 5-Aminoorotate and 5-Fluorouracil Against P. falciparum
The parent acid 5-fluoroorotate demonstrates 100-fold greater antimalarial potency than its closest active analog 5-aminoorotate and approximately 2,000-fold greater potency than 5-fluorouracil against cultured P. falciparum . Since ethyl 5-fluoroorotate is designed as an ester prodrug that undergoes intracellular hydrolysis to 5-fluoroorotate, it is expected to deliver comparable intrinsic antiparasitic activity following esterase-mediated cleavage .
| Evidence Dimension | Growth inhibition of Plasmodium falciparum in vitro (IC₅₀) |
|---|---|
| Target Compound Data | 5-Fluoroorotate: IC₅₀ = 10 nM (Krungkrai et al., 1992); IC₅₀ = 6.0 nM (Rathod patent, 2000) |
| Comparator Or Baseline | 5-Aminoorotate: IC₅₀ = 1,000 nM; 5-Fluorouracil: IC₅₀ = 12,000 nM |
| Quantified Difference | 5-Fluoroorotate is 100× more potent than 5-aminoorotate; ~2,000× more potent than 5-fluorouracil |
| Conditions | P. falciparum in vitro culture; 48-hour exposure; [³H]-hypoxanthine incorporation assay |
Why This Matters
This potency differential defines the minimum structural requirement for effective pyrimidine antimetabolite activity in malaria models, directly impacting compound selection for antiparasitic screening cascades.
- [1] Krungkrai J, Krungkrai SR, Phakanont K. Antimalarial activity of orotate analogs that inhibit dihydroorotase and dihydroorotate dehydrogenase. Biochem Pharmacol. 1992;43(6):1295-301. PMID: 1348618. View Source
- [2] Rathod PK. Anti-malarial composition and method of use. US Patent 6,159,953. 2000. Data: 5-fluoro-orotate IC₅₀ = 6.0 nM; 5-fluorouracil IC₅₀ = 12 µM. View Source
- [3] Beaumont K, Webster R, Gardner I, Dack K. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Curr Drug Metab. 2003;4(6):461-485. PMID: 14683443. View Source
